molecular formula C10H8ClNO B14080370 5-chloro-7-methyl-1H-indole-4-carbaldehyde

5-chloro-7-methyl-1H-indole-4-carbaldehyde

Cat. No.: B14080370
M. Wt: 193.63 g/mol
InChI Key: UCFJKBKLVHQUNT-UHFFFAOYSA-N
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Description

5-chloro-7-methyl-1H-indole-4-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-methyl-1H-indole-4-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For this compound, specific reaction conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield good results .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Fischer indole synthesis under controlled conditions to ensure high yield and purity. Industrial production would also focus on optimizing reaction parameters and using cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-chloro-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to these targets with high affinity, modulating their activity. For example, indole derivatives are known to act as enzyme inhibitors or receptor agonists, influencing various biochemical pathways .

Biological Activity

5-Chloro-7-methyl-1H-indole-4-carbaldehyde is a compound of significant interest in the field of medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics:

  • CAS Number: 101237-18-7
  • Molecular Formula: C9H8ClN
  • Molecular Weight: 179.62 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
PC312.5Cell cycle arrest at G2/M phase
HCT11620.0Inhibition of key signaling pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It effectively halts the cell cycle, particularly at the G2/M phase, preventing further proliferation.
  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial effects.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant decrease in cell viability after treatment with varying concentrations over a period of 48 hours. The study concluded that the compound could serve as a potential lead in developing new anticancer therapies.

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against common pathogens. The findings indicated that it could inhibit the growth of Staphylococcus aureus effectively, making it a candidate for further development in treating bacterial infections.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-7-methyl-1H-indole-4-carbaldehyde

InChI

InChI=1S/C10H8ClNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3

InChI Key

UCFJKBKLVHQUNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)C=O)Cl

Origin of Product

United States

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